molecular formula C14H11FO3 B1440932 4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid CAS No. 1262011-07-3

4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid

Cat. No. B1440932
M. Wt: 246.23 g/mol
InChI Key: DFDHDRLYIMVPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is used in scientific research for its diverse applications and exhibits unique properties that make it valuable in various fields, such as pharmaceuticals, organic synthesis, and material science.


Synthesis Analysis

The synthesis of similar compounds like 4-Fluorobenzoic acid can be prepared via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .


Molecular Structure Analysis

The molecular weight of “4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid” is 246.24 . The IUPAC name is 6-fluoro-2’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid .

Scientific Research Applications

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties

    • Application : The FDA has approved several drugs based on the fluorinated nucleoside pharmacophore, and numerous drugs are currently in clinical trials. Fluorine-containing nucleos (t)ides offer significant antiviral and anticancer activity .
    • Method : The insertion of a fluorine atom, either in the base or sugar of nucleos (t)ides, alters its electronic and steric parameters and transforms the lipophilicity, pharmacodynamic, and pharmacokinetic properties of these moieties .
    • Results : The fluorine atom restricts the oxidative metabolism of drugs and provides enzymatic metabolic stability towards the glycosidic bond of the nucleos (t)ide. The incorporation of fluorine also demonstrates additional hydrogen bonding interactions in receptors with enhanced biological profiles .
  • Synthesis of Potent Inhibitors of β-arylsulfotransferase IV (β-AST-IV)

    • Application : 4-Fluoro-3-hydroxybenzoic acid may serve as a starting material in the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV) .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties

    • Application : The FDA has approved several drugs based on the fluorinated nucleoside pharmacophore, and numerous drugs are currently in clinical trials. Fluorine-containing nucleos (t)ides offer significant antiviral and anticancer activity .
    • Method : The insertion of a fluorine atom, either in the base or sugar of nucleos (t)ides, alters its electronic and steric parameters and transforms the lipophilicity, pharmacodynamic, and pharmacokinetic properties of these moieties .
    • Results : The fluorine atom restricts the oxidative metabolism of drugs and provides enzymatic metabolic stability towards the glycosidic bond of the nucleos (t)ide. The incorporation of fluorine also demonstrates additional hydrogen bonding interactions in receptors with enhanced biological profiles .
  • Synthesis of Potent Inhibitors of β-arylsulfotransferase IV (β-AST-IV)

    • Application : 4-Fluoro-3-hydroxybenzoic acid may serve as a starting material in the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV) .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-3-[2-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHDRLYIMVPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689044
Record name 6-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(2-hydroxymethylphenyl)benzoic acid

CAS RN

1262011-07-3
Record name 6-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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